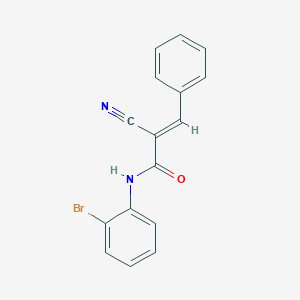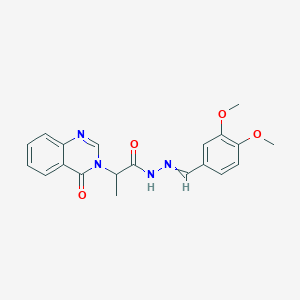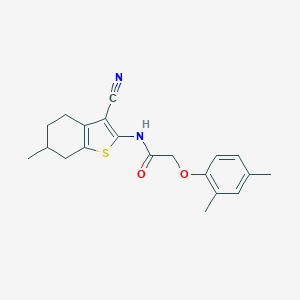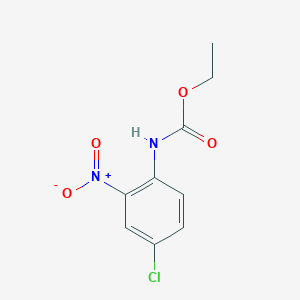
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a tool in the study of biological systems, particularly in the field of neuroscience. In
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is not fully understood. However, it is believed to act as a fluorescent probe by undergoing a reaction with ROS, resulting in the production of a fluorescent signal. Additionally, it has been shown to bind to the voltage-gated sodium channel Nav1.7, inhibiting its function.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide has been shown to have minimal toxicity in vitro, making it a useful tool for the study of biological systems. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is its ability to detect ROS in living cells, allowing for the study of oxidative stress in biological systems. Additionally, its ability to bind to the voltage-gated sodium channel Nav1.7 makes it a useful tool for the study of ion channels. However, one limitation of this compound is its potential toxicity in vivo, which may limit its use in animal studies.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-cyano-3-phenylacrylamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biomolecules. Additionally, further research is needed to determine the potential toxicity of this compound in vivo, which may limit its use in animal studies. Finally, the development of new methods for the synthesis of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide may lead to improved yields and reduced costs, making it more accessible for scientific research.
Méthodes De Synthèse
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, 2-bromobenzaldehyde and malononitrile are reacted with an appropriate base in the presence of a catalyst to produce the desired compound. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the Stille reaction.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is widely used as a tool in the study of biological systems, particularly in the field of neuroscience. This compound is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Additionally, it has been used as a tool for the study of ion channels, specifically in the investigation of the voltage-gated sodium channel Nav1.7. N-(2-bromophenyl)-2-cyano-3-phenylacrylamide has also been used as a tool for the study of protein-protein interactions and protein-ligand interactions.
Propriétés
Nom du produit |
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide |
|---|---|
Formule moléculaire |
C16H11BrN2O |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
(E)-N-(2-bromophenyl)-2-cyano-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10+ |
Clé InChI |
BZVLCDFOKGJTLL-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
